Melting Point Elevation as a Surrogate for Crystallinity and Handling: 6-F-7-Cl vs. Mono-Halogenated Analogs
The 6-fluoro-7-chloro substitution pattern on the 2-aminobenzothiazole core results in a significantly higher melting point compared to the 6-fluoro or 7-chloro mono-substituted analogs, indicative of stronger intermolecular interactions and greater crystalline order [1]. Specifically, 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole exhibits a melting point of 210–212 °C [1]. In contrast, 2-amino-6-fluorobenzothiazole (CAS 348-40-3) melts at 183–185 °C , and 2-amino-7-chlorobenzothiazole (CAS 20358-01-4) melts at 177–178 °C . The 25–33 °C elevation correlates with reduced volatility during storage and easier handling in solid-phase synthesis platforms.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 210–212 °C |
| Comparator Or Baseline | 2-amino-6-fluorobenzothiazole: 183–185 °C; 2-amino-7-chlorobenzothiazole: 177–178 °C |
| Quantified Difference | +25 to +33 °C vs. mono-halogenated analogs |
| Conditions | Open capillary method; digital melting point apparatus |
Why This Matters
A higher melting point directly translates to improved solid-state stability and easier logistics during procurement, storage, and automated solid dispensing—critical for reproducible library synthesis.
- [1] Podila, N., et al. (2025). Synthesis and Anti-mitotic Evaluation of 6-Fluoro-triazolo-benzothiazole Analogues. Pharmacia, 72(1), Article 109898. Line 19-20: '2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole was obtained as green precipitate (1 gm, 51.02%, melted at 210–212 °C).' View Source
